4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol
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Overview
Description
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a complex organic compound that features a phenol group substituted with a benzyloxy group and a pyrazolyl-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 4-benzyloxyphenol with 3-(3-thienyl)-1H-pyrazole under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins or enzymes, while the pyrazolyl-thienyl moiety may interact with hydrophobic pockets in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxyphenol: A simpler compound with similar structural features but lacking the pyrazolyl-thienyl moiety.
3-(3-thienyl)-1H-pyrazole: Contains the pyrazolyl-thienyl moiety but lacks the benzyloxyphenol structure.
4-benzyloxy-3-methoxybenzyl alcohol: Another compound with a benzyloxy group but different functional groups and applications.
Uniqueness
4-(benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is unique due to its combination of a phenol group, benzyloxy group, and pyrazolyl-thienyl moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Biological Activity
4-(Benzyloxy)-2-[3-(3-thienyl)-1H-pyrazol-4-yl]phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from a variety of research studies and findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzyloxy group, a pyrazole ring, and a thienyl group, which contribute to its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. These compounds have been shown to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. For instance, specific pyrazole derivatives have demonstrated inhibitory effects on BRAF(V600E) and EGFR kinases, which are critical in many cancers .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound is attributed to its ability to modulate the production of pro-inflammatory cytokines and inhibit cyclooxygenase (COX) enzymes. Studies have shown that pyrazole derivatives can reduce inflammation in animal models by suppressing the expression of inflammatory mediators .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. The presence of the thienyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death. Research has highlighted its effectiveness against both gram-positive and gram-negative bacteria .
The biological activity of this compound is primarily mediated through the following mechanisms:
- Inhibition of Kinases : The compound interferes with key signaling pathways by inhibiting specific kinases involved in cancer progression.
- Modulation of Inflammatory Pathways : It alters the expression levels of various cytokines and enzymes involved in the inflammatory response.
- Disruption of Microbial Integrity : The compound's structure allows it to penetrate microbial membranes effectively, disrupting their integrity and function.
Study on Antitumor Effects
A study published in a peer-reviewed journal investigated the effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound significantly inhibited cell growth in vitro, with IC50 values indicating potent activity against specific cancer types .
Anti-inflammatory Research
In another study focusing on anti-inflammatory effects, the compound was tested in a murine model of arthritis. The results showed a marked reduction in joint swelling and inflammation markers when treated with this compound .
Data Summary
Properties
Molecular Formula |
C20H16N2O2S |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-phenylmethoxy-2-(5-thiophen-3-yl-1H-pyrazol-4-yl)phenol |
InChI |
InChI=1S/C20H16N2O2S/c23-19-7-6-16(24-12-14-4-2-1-3-5-14)10-17(19)18-11-21-22-20(18)15-8-9-25-13-15/h1-11,13,23H,12H2,(H,21,22) |
InChI Key |
BCPPOPVBLJTNTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CSC=C4 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.